molecular formula C4H5F3O3 B3024380 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid CAS No. 374-35-6

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Cat. No.: B3024380
CAS No.: 374-35-6
M. Wt: 158.08 g/mol
InChI Key: CTGJACFEVDCYMC-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is an organic compound with the molecular formula C4H5F3O3. It is a chiral building block widely used in the synthesis of pharmaceuticals and agrochemicals. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is an enzyme known as amidase . Amidases are enzymes that catalyze the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia . They play a crucial role in the metabolism of many organisms and are involved in various biological processes.

Mode of Action

The compound interacts with its target, the amidase enzyme, through a process known as kinetic resolution . In this process, the amidase enzyme acts on the compound, specifically on its amide form, 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide, to yield the optically pure form of the compound . This interaction results in the conversion of the amide form of the compound to its acid form .

Biochemical Pathways

The action of this compound involves the amidase-catalyzed hydrolysis pathway . This pathway leads to the production of the corresponding carboxylic acid and ammonia . The downstream effects of this pathway can include the synthesis of a number of fine chemicals and pharmaceuticals .

Pharmacokinetics

The compound’s interaction with amidase enzymes suggests that it may be metabolized in organisms that express these enzymes .

Result of Action

The result of the action of this compound is the production of optically pure forms of the compound . These forms are important chiral building blocks for a series of pharmaceuticals . For example, both enantiomers of the compound have been shown to be potent intermediates for the synthesis of a number of fine chemicals and pharmaceuticals, such as a pyruvate dehydrogenase kinase inhibitor and bradykinin antagonist .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the activity of the amidase enzyme that acts on the compound was found to be significantly increased in the presence of cobalt ions . Additionally, the amidase enzyme exhibited extreme thermostability, suggesting that the compound’s action, efficacy, and stability may be influenced by temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the fluorination of 2-methylpropanoic acid derivatives. For instance, the reaction of 2-methylpropanoic acid with hydrogen fluoride under controlled conditions yields the desired trifluoromethylated product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs biocatalytic processes. A notable method involves the use of a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans ZJB-15079, which efficiently converts 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to the target acid .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is extensively used in scientific research due to its unique properties:

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-2-hydroxypropanoic acid
  • 2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride
  • 3,3,3-Trifluoro-2,2-dimethylpropionic acid
  • 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid

Comparison: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is unique due to its specific combination of a trifluoromethyl group and a hydroxyl group on the same carbon atom. This structural feature imparts distinct reactivity and stability compared to other trifluoromethylated compounds. For example, 3,3,3-trifluoro-2-hydroxypropanoic acid lacks the methyl group, resulting in different steric and electronic properties .

Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGJACFEVDCYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921475
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Source EPA DSSTox
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Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374-35-6, 114715-77-4
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374-35-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl
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Record name 114715-77-4
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Synthesis routes and methods

Procedure details

(R/S)-2-Hydroxy-2-methyl-3,3,3-trifluoropropanoic acid was resolved according to the resolution method described in European Patent Application No. EP 524781 (described for the preparation of the (S)-(−)-acid) except that (1S,2R)-norephedrine was used in place of (1R,2S)-norephedrine or (S)-(−)-1-phenylethylamine to yield the title compound, [α]D20 +18.1° C. (c, 8.8 in MeOH); NMR analysis of the acid in the presence of (R)-(+)-1-phenylethylaine gave an enantiomerical purity of >98%. NMR (CDCl3): 1.27 (s, 3H) for the (R)-enantiomer, 1.21 (s, 3H) for the (S)-enantiomer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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